methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate
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Overview
Description
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate is a chemical compound with the molecular formula C15H15ClN4O3. It is known for its diverse applications in scientific research, including drug development, molecular biology studies, and material synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate typically involves the reaction of 6-chloropyridin-2-amine with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in molecular biology studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[(Z)-N’-[(6-bromopyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-{[(Z)-N’-[(6-fluoropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different halogen atoms.
Biological Activity
Methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group, a chloropyridine moiety, and a carbamimidoyl group. The molecular formula is C15H16ClN3O3, with a molecular weight of approximately 319.76 g/mol. The structural representation can be summarized as follows:
- Methoxy group : Contributes to the lipophilicity and solubility.
- Chloropyridine : Often associated with biological activity against various pathogens.
- Carbamimidoyl : Known for its role in enzyme inhibition.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloropyridine have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Chloropyridine Derivative A | Staphylococcus aureus | 12.5 µg/mL |
Chloropyridine Derivative B | Escherichia coli | 25 µg/mL |
Methyl Benzoate Analogue | Candida albicans | 15 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has highlighted the role of similar compounds in inhibiting tubulin polymerization, which is crucial for cancer cell division.
Case Study: Tubulin Polymerization Inhibition
A study on benzo[b]furan derivatives demonstrated that modifications at the aromatic ring led to enhanced potency against cancer cell lines. The incorporation of a chloropyridine moiety was found to increase binding affinity to tubulin, thereby inhibiting cancer cell proliferation.
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leads to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.
Toxicological Profile
While studying the biological activity, it is crucial to assess the safety profile. Preliminary data suggest that this compound exhibits low toxicity in vitro, but further studies are necessary to determine its safety in vivo.
Table 2: Toxicity Data Summary
Endpoint | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (rat model) |
Genotoxicity | Negative in Ames test |
Carcinogenicity | Not classified |
Properties
IUPAC Name |
methyl 2-[(2Z)-2-amino-2-[(6-chloropyridin-2-yl)hydrazinylidene]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-22-15(21)10-5-2-3-6-11(10)23-9-13(17)19-20-14-8-4-7-12(16)18-14/h2-8H,9H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYPZAUPNZKEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=NNC2=NC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1OC/C(=N/NC2=NC(=CC=C2)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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